molecular formula C7H11NO5S B1429603 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid CAS No. 1417695-29-4

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid

Cat. No.: B1429603
CAS No.: 1417695-29-4
M. Wt: 221.23 g/mol
InChI Key: POSRCUWTKPXGRP-UHFFFAOYSA-N
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Description

“2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid” is a chemical compound with the CAS Number: 1417695-29-4 . It has a molecular weight of 221.23 and is in solid form .


Molecular Structure Analysis

The IUPAC name of the compound is “this compound” and its InChI code is "1S/C7H11NO5S/c9-6-2-1-3-7(10)8(6)4-5-14(11,12)13/h1-5H2,(H,11,12,13)" . This provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 221.23 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Chemical Synthesis and Modification

2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonic acid is utilized as a chemical intermediate in the synthesis of various compounds. It plays a significant role in introducing sulfopropyl and sulfobutyl groups into heterocyclic molecules, enhancing their water solubility and anionic character. This modification is crucial for developing compounds with potential biological activities, including antimicrobial and antifungal properties. The synthesis of novel N-sulfonates featuring pyridyl, quinolyl, and isoquinolyl functional groups demonstrates the versatility of sulfonic acid derivatives in chemical synthesis, contributing to the discovery of compounds with high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis and Synthesis Enhancement

Sulfonic acid derivatives, including this compound, are used as catalysts in organic synthesis, enhancing the efficiency and yield of various chemical reactions. For example, silica-bonded S-sulfonic acid (SBSSA) catalyzes the synthesis of 1,8-dioxo-decahydroacridines and 1,8-dioxo-octahydroxanthenes, demonstrating its efficacy in facilitating easy access to functionalized acridine and xanthene derivatives. This application underscores the importance of sulfonic acid derivatives in catalysis, offering a sustainable and recyclable option for synthesizing complex organic molecules (Niknam, Panahi, Saberi, & Mohagheghnejad, 2010).

Material Science Applications

In material science, sulfonic acid-containing compounds are utilized in the development of advanced materials, such as proton exchange membranes (PEMs) for direct methanol fuel cells. The synthesis of a novel sulfonic acid-containing benzoxazine monomer and its subsequent polymerization to form cross-linked polybenzoxazine membranes illustrate the role of sulfonic acid derivatives in enhancing membrane properties. These materials exhibit high proton conductivity and low methanol permeability, critical attributes for the efficiency of fuel cells. This application highlights the potential of sulfonic acid derivatives in contributing to the development of energy-related materials that are more efficient and environmentally friendly (Yao et al., 2014).

Properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5S/c9-6-2-1-3-7(10)8(6)4-5-14(11,12)13/h1-5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSRCUWTKPXGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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